![molecular formula C17H9ClN2O4 B2858706 3-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-7-羟基-2H-色满-2-酮 CAS No. 931693-76-4](/img/structure/B2858706.png)
3-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-7-羟基-2H-色满-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a chromen-2-one structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazole ring, for example, is a heterocycle that can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and stability .科学研究应用
结构见解和分子相互作用
晶体结构和氢键
具有色满-2-酮基础结构的化合物(包括各种恶二唑衍生物)的晶体结构和分子相互作用已得到广泛研究。这些研究揭示了氢键和 π-π 堆积相互作用如何促进晶格内二维薄片的稳定性和形成。例如,对相关化合物“5-(2-氯苯基)-3-(2H-色满-3-基)-1,2,4-恶二唑”的研究突出了 C—H⋯O 和 C—H⋯Cl 氢键在形成这些薄片中的作用,这对于理解该化合物的固态性质和在材料科学中的潜在应用至关重要 (Baral, Nayak, Pal, & Mohapatra, 2018)。
生物活性
抗菌和抗氧化特性
对色满-2-酮衍生物(包括具有恶二唑基团的衍生物)的研究显示出有希望的抗菌和抗氧化活性。这些特性归因于分子的结构特征,这些特征与细菌细胞和自由基相互作用。例如,“新型潜在抗菌和抗氧化衍生物 3-(5-芳基-4,5-二氢-1H-吡唑-3-基)-4-羟基-2H-色满-2-酮 4, 5 的合成、光谱和电化学”讨论了对大肠杆菌和铜绿假单胞菌具有显着活性的化合物的合成,以及显着的抗氧化能力 (Al-ayed, 2011)。
抗菌活性
已合成并评估了类似化合物的抗菌功效。“香豆素掺入 1,3,4-恶二唑衍生物席夫碱的抗菌活性:体外评估”突出了某些衍生物对金黄色葡萄球菌和大肠杆菌的显着体外生长抑制作用,表明在开发新型抗菌剂中具有潜在应用 (Bhat, Al-Omar, & Siddiqui, 2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLGCQPMKJGGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。